2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring with a pyrazole moiety, linked through a sulfanyl group and an acetamide chain. The presence of trifluoromethyl and dimethoxyphenyl groups further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimidine intermediate.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and an appropriate diketone.
Coupling of the Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine intermediates through an acetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide linkage, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and dimethoxyphenyl groups enhance its binding affinity and specificity. The sulfanyl group may participate in redox reactions, while the pyrazole and pyrimidine rings provide structural stability and facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and potential as a therapeutic agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar structural features and biological activities.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2: Another compound with a dimethoxyphenyl group, known for its therapeutic properties.
Uniqueness
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide stands out due to the presence of both trifluoromethyl and dimethoxyphenyl groups, which enhance its chemical properties and potential applications. The combination of these groups with the sulfanyl linkage and acetamide chain provides a unique structure that can interact with a wide range of molecular targets.
Properties
Molecular Formula |
C22H24F3N5O3S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C22H24F3N5O3S/c1-5-30-13(2)15(11-27-30)10-26-20(31)12-34-21-28-16(9-19(29-21)22(23,24)25)14-6-7-17(32-3)18(8-14)33-4/h6-9,11H,5,10,12H2,1-4H3,(H,26,31) |
InChI Key |
PGRGZCAOGVUBBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.